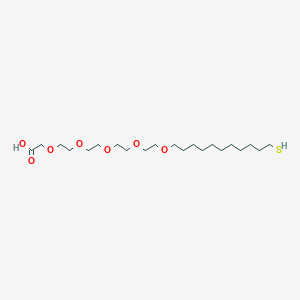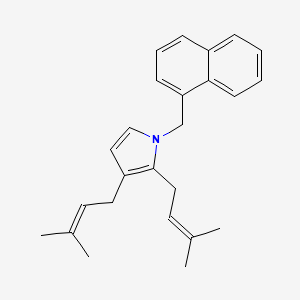
1H-Pyrrole, 2,3-bis(3-methyl-2-butenyl)-1-(1-naphthalenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2,3-bis(3-methyl-2-butenyl)-1-(1-naphthalenylmethyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,3-bis(3-methyl-2-butenyl)-1-(1-naphthalenylmethyl)- typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes or ketones with pyrrole under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1H-Pyrrole, 2,3-bis(3-methyl-2-butenyl)-1-(1-naphthalenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Pyrrole, 2,3-bis(3-methyl-2-butenyl)-1-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
相似化合物的比较
Similar Compounds
1H-Pyrrole, 2,3-dimethyl-1-(1-naphthalenylmethyl)-: Similar structure but with different substituents.
1H-Pyrrole, 2,3-bis(2-methyl-2-butenyl)-1-(1-naphthalenylmethyl)-: Another analog with variations in the substituent groups.
Uniqueness
1H-Pyrrole, 2,3-bis(3-methyl-2-butenyl)-1-(1-naphthalenylmethyl)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs
属性
CAS 编号 |
824421-69-4 |
|---|---|
分子式 |
C25H29N |
分子量 |
343.5 g/mol |
IUPAC 名称 |
2,3-bis(3-methylbut-2-enyl)-1-(naphthalen-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C25H29N/c1-19(2)12-14-22-16-17-26(25(22)15-13-20(3)4)18-23-10-7-9-21-8-5-6-11-24(21)23/h5-13,16-17H,14-15,18H2,1-4H3 |
InChI 键 |
MRRVFTNZVJQPEI-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(N(C=C1)CC2=CC=CC3=CC=CC=C32)CC=C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


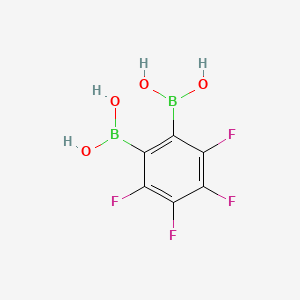
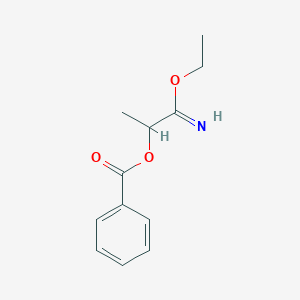

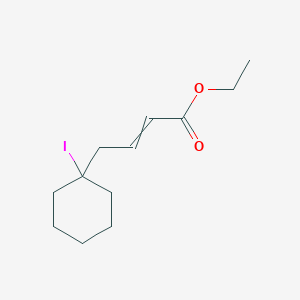
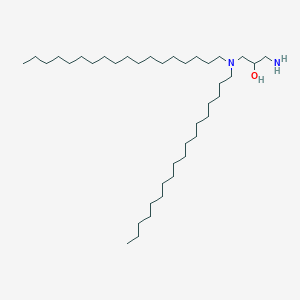
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
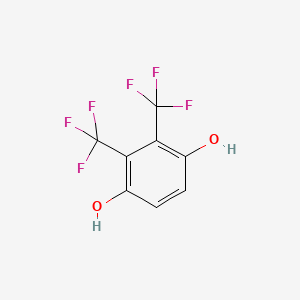
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
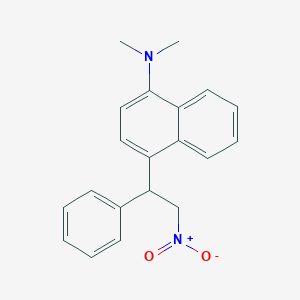
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
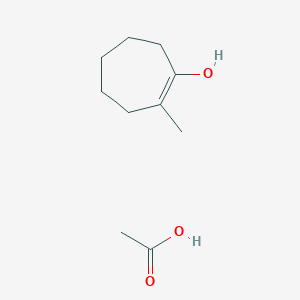
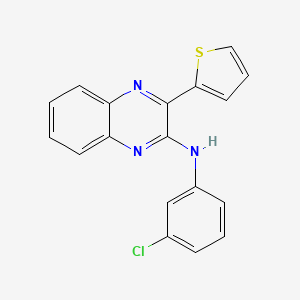
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
